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MS31 trihydrochloride

Epigenetics SPIN1 inhibitor Binding affinity

MS31 trihydrochloride (CAS 2748239-18-9, free base CAS 2366264-12-0) is a potent, fragment-like inhibitor of the methyllysine reader protein Spindlin 1 (SPIN1). It selectively targets Tudor domain II of SPIN1 (Kd = 91 nM) and inhibits the SPIN1–H3K4me3 interaction with IC₅₀ values of 77 nM (AlphaLISA) and 243 nM (FP).

Molecular Formula C20H30Cl3N3O2
Molecular Weight 450.8 g/mol
Cat. No. B8102935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS31 trihydrochloride
Molecular FormulaC20H30Cl3N3O2
Molecular Weight450.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1OCCCN2CC3=CC=CC=C3C2)CN)CN.Cl.Cl.Cl
InChIInChI=1S/C20H27N3O2.3ClH/c1-24-20-18(12-22)9-15(11-21)10-19(20)25-8-4-7-23-13-16-5-2-3-6-17(16)14-23;;;/h2-3,5-6,9-10H,4,7-8,11-14,21-22H2,1H3;3*1H
InChIKeyACLRXRSPMJPOKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MS31 Trihydrochloride: A Selective SPIN1 Inhibitor for Epigenetic Reader Domain Research and Procurement


MS31 trihydrochloride (CAS 2748239-18-9, free base CAS 2366264-12-0) is a potent, fragment-like inhibitor of the methyllysine reader protein Spindlin 1 (SPIN1) [1]. It selectively targets Tudor domain II of SPIN1 (Kd = 91 nM) and inhibits the SPIN1–H3K4me3 interaction with IC₅₀ values of 77 nM (AlphaLISA) and 243 nM (FP) . The compound is widely utilized in epigenetic research to probe SPIN1 function and is available from multiple vendors for research use.

Why MS31 Trihydrochloride Cannot Be Substituted by Other SPIN1 Inhibitors in Rigorous Research


SPIN1 inhibitors vary substantially in their binding modes, selectivity, and functional effects. MS31 is a fragment-like inhibitor that engages a single Tudor domain (domain II) of SPIN1 [1], whereas other SPIN1 inhibitors—such as the bivalent VinSpinIn (which engages two Tudor domains simultaneously) or A366 (a potent G9a/GLP inhibitor with SPIN1 off-target activity)—exhibit distinct molecular mechanisms [2][3]. These differences preclude generic substitution: using a different inhibitor may alter cellular readouts, compromise target specificity, and confound mechanistic interpretation [4].

Quantitative Differentiators for MS31 Trihydrochloride: Binding, Selectivity, and Cellular Activity


SPIN1 Binding Affinity: MS31 Trihydrochloride vs. EML631 and VinSpinIn

MS31 trihydrochloride exhibits a Kd of 91 nM for SPIN1 Tudor domain II, as measured by isothermal titration calorimetry (ITC) [1]. This is approximately 44-fold higher affinity compared to the earlier-generation SPIN1 inhibitor EML631 (Kd = 4 μM) , but approximately 9-fold lower affinity than the bivalent inhibitor VinSpinIn, which achieves a Kd of 9.9 nM by engaging two Tudor domains simultaneously .

Epigenetics SPIN1 inhibitor Binding affinity

SPIN1–H3K4me3 Interaction Disruption: MS31 Trihydrochloride vs. A366

MS31 trihydrochloride inhibits the SPIN1–H3K4me3 protein–protein interaction with an IC₅₀ of 77 nM in AlphaLISA assays . The dual G9a/SPIN1 inhibitor A366 achieves an IC₅₀ of 182.6 nM for the same interaction , indicating MS31 is approximately 2.4-fold more potent in disrupting this specific epigenetic reader function.

SPIN1 H3K4me3 AlphaLISA

Cellular Target Engagement: MS31 Trihydrochloride vs. MS8535

MS31 trihydrochloride directly engages SPIN1 in live U2OS cells, reducing the SPIN1–histone H3 interaction with an IC₅₀ of 3.2 μM in a NanoBRET assay [1]. MS8535, a structurally distinct SPIN1-selective inhibitor, achieves an EC₅₀ of 1.1 ± 0.3 μM in the same assay system , indicating MS31 is approximately 3-fold less potent in this cellular context.

NanoBRET Cellular target engagement SPIN1

Selectivity Profile: MS31 Trihydrochloride vs. A366

MS31 trihydrochloride demonstrates high selectivity for SPIN1, with no detectable activity against a panel of other epigenetic readers and writers, including G9a and GLP [1]. In contrast, A366 is a potent inhibitor of G9a (IC₅₀ = 3.3 nM) and GLP (IC₅₀ = 38 nM) [2], confounding its use as a SPIN1-selective probe. The SPIN1–H3K4me3 inhibition by A366 (IC₅₀ = 182.6 nM) is a secondary activity.

Selectivity Epigenetic readers Off-target

Differential Immune Cell Cytotoxicity: MS31 Trihydrochloride vs. A366

A comparative study of SPIN1 inhibitors on immune cells revealed that MS31 trihydrochloride and A366 exhibit distinct cytotoxicity profiles. MS31 showed an IC₅₀ range of 11–3122 µM across various immune cell types, whereas A366 displayed a narrower range of 37–143 µM [1]. Notably, MS31 at 2.5 µM profoundly prevented B cell activation, an effect observed with A366 only at 5 µM [1].

Immunomodulation Cytotoxicity B cells

Recommended Research and Industrial Applications for MS31 Trihydrochloride Based on Differential Evidence


Selective SPIN1 Chemical Probe for Target Validation

MS31 trihydrochloride is ideal for target validation studies requiring high SPIN1 selectivity. Its lack of G9a/GLP inhibition (Section 3, Evidence_Item 4) ensures that observed phenotypes can be confidently attributed to SPIN1 alone, unlike dual inhibitors such as A366. The compound's well-characterized binding mode (PDB 6QPL) further supports structure-guided optimization efforts [1].

Dose–Response Studies of SPIN1 Partial Inhibition

With a cellular IC₅₀ of 3.2 μM for SPIN1–histone H3 disruption (Section 3, Evidence_Item 3), MS31 is better suited for dose–response investigations where complete target saturation is undesirable. This contrasts with more potent inhibitors like MS8535 (EC₅₀ = 1.1 μM) and VinSpinIn (Kd = 9.9 nM), which may fully block SPIN1 function at lower concentrations and mask nuanced transcriptional effects.

Immuno-Oncology Studies with B Cell Readouts

The direct head-to-head comparison in primary human immune cells (Section 3, Evidence_Item 5) established that MS31 suppresses B cell activation at 2.5 μM—a concentration at which A366 is inactive. This makes MS31 the superior choice for research examining the intersection of SPIN1 inhibition and humoral immune responses, such as in tumor microenvironment or autoimmune disease models.

Structure–Activity Relationship (SAR) and Fragment-Based Drug Discovery

MS31 trihydrochloride is a fragment-like inhibitor (MW = 450.83) with a high-resolution crystal structure available (PDB 6QPL, 1.6 Å) [1]. This makes it an excellent starting point for fragment-based drug discovery campaigns targeting SPIN1 Tudor domains. The availability of a structurally similar negative control compound (MS31N) [2] further enhances its utility in SAR studies.

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